molecular formula C14H10N6O B14934097 N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B14934097
M. Wt: 278.27 g/mol
InChI Key: VCYODKAOEHWEAF-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that integrates an indole moiety with a tetrazolo[1,5-a]pyridine scaffold. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

The synthesis of N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can be achieved through a multicomponent reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This one-pot synthesis method is advantageous due to its simplicity, cost-effectiveness, and high yield. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the indole or pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The tetrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological activities .

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21)

InChI Key

VCYODKAOEHWEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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